6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential applications in developing therapeutic agents, particularly in anticancer and antimicrobial domains. Its unique structural features, including the presence of a bromine atom and a carbohydrazide group, contribute to its diverse reactivity and biological activity. The compound is primarily utilized as a building block for synthesizing various derivatives that exhibit significant biological properties .
The compound is synthesized through various chemical reactions involving starting materials such as 2-aminopyridine and hydrazine derivatives. It has been studied extensively in scientific literature for its synthesis, biological activity, and potential applications in organic synthesis and material science.
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide is classified as an imidazo[1,2-a]pyridine derivative. This class of compounds is known for its wide range of biological activities, including antitumor and antimicrobial effects. The specific presence of the carbohydrazide moiety enhances its potential as a therapeutic agent .
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated systems to control reaction parameters precisely. This approach ensures high yield and purity of the final product.
The molecular structure of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide features a fused imidazo-pyridine ring system with a bromine substituent at the 6-position and a methyl group at the 8-position. The carbohydrazide functional group is attached to the pyridine nitrogen.
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions:
Major products formed from these reactions include oxo derivatives from oxidation, reduced hydrazide derivatives from reduction, and substituted imidazo[1,2-a]pyridine derivatives from substitution reactions.
The mechanism of action for 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The carbohydrazide group can form hydrogen bonds with target proteins, influencing their function and activity. This interaction can modulate various biological pathways, making it a candidate for therapeutic applications .
Relevant data from spectral analyses (e.g., NMR, IR) confirm the structural integrity and functional groups present within the compound .
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several significant applications:
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure with nitrogen atoms at strategic positions. This configuration enables diverse interactions with biological targets, particularly in oncology. The scaffold’s planar geometry facilitates DNA intercalation and enzyme binding, while its electron-rich system supports π-π stacking interactions within hydrophobic protein pockets. Historically, this core has demonstrated exceptional adaptability, allowing substitutions at positions 2, 3, 6, and 8 to fine-tune target specificity and pharmacokinetic properties. Bromination at C-6 enhances electrophilic properties and steric bulk, critical for binding to nucleotide pockets in enzymes like topoisomerases, while methyl groups at C-8 improve lipophilicity and membrane permeability. The addition of a carbohydrazide moiety (–CONHNH₂) at C-2 introduces hydrogen-bonding capabilities essential for anchoring to catalytic residues in kinase domains. Together, these features establish imidazo[1,2-a]pyridine as a versatile pharmacophore for anticancer drug development [2] [8].
The therapeutic evolution of imidazo[1,2-a]pyridines spans over five decades, marked by key milestones:
Table 1: Milestones in Imidazo[1,2-a]pyridine Anticancer Agent Development
Year Range | Key Advancement | Representative Compound | Biological Target |
---|---|---|---|
1960–1980 | First FDA-approved derivatives | Zolimidine | H⁺/K⁺ ATPase |
1990–2010 | Topo IIα inhibition discovered | Baviskar’s Compound 5 | Topoisomerase IIα |
2010–Present | C-6/C-8 halogen/methyl optimization | 6-Bromo-8-methyl-2-carboxylic acid | VEGFR-2/Topo IIα |
2020–Present | Carbohydrazide-functionalized derivatives | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide | VEGFR-2/DNA damage axis |
Recent innovations include calcium-catalyzed GBB reactions under solvent-free microwave conditions, achieving 95% yield for imidazo[1,2-a]pyridine precursors. This methodology enabled rapid generation of compound libraries for phenotypic screening against triple-negative breast cancer (MDA-MB-231) and colorectal carcinoma (HCT-116) models [2].
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 866135-84-4; C₉H₉BrN₄O) integrates strategic modifications that enhance its anticancer efficacy:
Table 2: Targeted Anticancer Mechanisms of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Biological Target | Experimental Model | Key Finding | Potency (IC₅₀) |
---|---|---|---|
VEGFR-2 kinase | MCF-7 cell assay | Inhibition of VEGF-induced proliferation | 0.33 µM* |
Topo IIα | DNA relaxation assay | Double-strand DNA break induction | 1.7 µM |
Cancer stem cells | Mammosphere formation assay | Reduction in CD44⁺/CD24⁻ populations (78%) | 5.2 µM |
Apoptosis regulators | PCR (MCF-7 cells) | Bax ↑ 4.3-fold; Bcl-2 ↓ 0.36-fold | N/A |
*Sorafenib IC₅₀ = 0.09 µM in same assay [3]
Mechanistically, the compound arrests MCF-7 cells in G2/M phase (27.07% vs. control 11.31%) and induces caspase-8/caspase-9-mediated apoptosis. Molecular docking reveals occupancy of the VEGFR-2 hydrophobic back pocket by the 8-methylimidazo[1,2-a]pyridine group, while the carbohydrazide linker hydrogen-bonds with Glu885 and Leu840 residues [3] [8].
Carbohydrazide (–CONHNH₂) functionalization imparts unique pharmacological advantages to imidazo[1,2-a]pyridines:
Table 3: Pharmacological Impact of Carbohydrazide Modifications in Anticancer Agents
Pharmacological Property | Structural Basis | Biological Consequence | Example Compound |
---|---|---|---|
Hydrogen-bonding capacity | –C=O and –NHNH₂ groups | VEGFR-2 IC₅₀ reduction (0.33 µM vs. 6.2 µM for non-carbohydrazide analogues) | N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide [3] |
Solubility enhancement | Ionizable hydrazide group (pKa = 2.1) | 3.2-fold increased aqueous solubility vs. methyl ester precursors | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide [4] |
Pro-apoptotic activity | Mitochondrial membrane depolarization | Cytochrome C release ↑ 2.4-fold; caspase-9 ↑ 4.9-fold | See [3] |
Fluorescence imaging | Conjugated π-system with electron-donor group | Tumor microenvironment visualization (λₑₘ = 470 nm) | Pyridine-carbohydrazide fluorophores [6] |
Synthetic accessibility further elevates the significance of carbohydrazides. The precursor 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 866135-83-3) undergoes hydrazidation with 99% hydrazine hydrate under reflux, achieving >80% yields. This efficiency facilitates large-scale production for preclinical studies [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1